Lynronne-3 -

Lynronne-3

Catalog Number: EVT-15273094
CAS Number:
Molecular Formula: C119H187N43O25S
Molecular Weight: 2652.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Discovery & Genomic Origins of Lynronne-3

Metagenomic Functional Screening Strategies in Rumen Microbiome Exploration

The discovery of Lynronne-3 emerged from advanced functional metagenomic screening of the bovine rumen microbiome, a complex ecosystem hosting bacteria, archaea, protozoa, fungi, and viruses. Researchers constructed a fosmid library comprising 8,448 clones from plant-adhered rumen microbial communities to access uncultured genetic diversity [2]. This approach bypassed culturability limitations by extracting high-molecular-weight genomic DNA directly from rumen samples, followed by cloning into fosmid vectors—engineered systems derived from E. coli F-plasmids that maintain foreign DNA inserts of ~40 kb with high stability [3] [10]. Crucially, agar-based functional screening involved transferring fosmid clones onto pathogen lawns (including Staphylococcus aureus and Escherichia coli K12) and identifying antimicrobial activity through zones of growth inhibition. Among 255 fosmids exhibiting antimicrobial activity, 24 were sequenced, leading to the identification of 181 putative antimicrobial peptides (AMPs) [2].

Table 1: Key Steps in Functional Metagenomic Screening for Lynronne-3

StepDescriptionOutcome
DNA SourcePlant-attached rumen microbiomeHigh-molecular-weight genomic DNA
Library ConstructionFosmid vectors (pCC2FOS system); 8,448 clonesInsert size: ~40 kb; high stability
Functional ScreeningAgar-based pathogen lawn assay (MSSA, E. coli K12, Salmonella Typhimurium)255/8,448 clones with antimicrobial activity
Sequencing & SelectionGS FLX sequencing of 24 active clones; SPOT synthesis of 135 AMPs ≤25 amino acids25 active AMPs identified, including Lynronne-3

Bioinformatic Prediction of Novel Antimicrobial Peptides from Fosmid Libraries

Bioinformatic analysis of sequenced fosmid inserts was pivotal in identifying Lynronne-3. Open reading frames (ORFs) from antimicrobial-positive clones (e.g., fosmid SABPL12(2)A3) were analyzed using AMP prediction algorithms that prioritize cationic charge, hydrophobicity, and secondary structure [2] [4]. Lynronne-3 (20 AA: NRFTARFRRTPWRLCLQFRQ-NH₂) was computationally characterized as an α-helical peptide with a net charge of +6 and a hydrophobicity ratio ≥40%. Structural modeling via PEP-FOLD confirmed an amphipathic α-helix conformation, a hallmark of membrane-targeting AMPs [2]. Fosmid sequences were deposited in GenBank (KY628804), and homology searches suggested the peptide originated from an uncultured bacterium (GenBank Contig: KC246861.1) [2] [4]. The fosmid system enabled high-fidelity recovery of AMP genes due to:

  • Single-copy replication: Minimized recombination events in E. coli hosts.
  • I-SceI sites: Facilitated vector excision for insert sequencing [6] [10].
  • PacBio long-read sequencing: Resolved repetitive regions adjacent to AMP genes [6].

Table 2: Bioinformatic Features of Lynronne-3

PropertyValueSignificance
Amino Acid SequenceNRFTARFRRTPWRLCLQFRQ-NH₂C-terminal amidation enhances stability
Length20 residuesOptimal for membrane penetration
Net Charge+6Promotes electrostatic binding to anionic bacterial membranes
Hydrophobicity≥40%Facilitates lipid bilayer integration
Predicted StructureAmphipathic α-helixDisrupts membrane integrity via pore formation
GenBank AccessionKY628804 (ORF)Fosmid clone SABPL12(2)A3

Evolutionary Pressures Driving AMP Diversity in Competitive Microbial Niches

Lynronne-3 evolved under intense interspecies competition within the rumen, a nutrient-rich but spatially constrained environment. Microbial residents engage in chemical warfare to dominate ecological niches, driving diversification of AMPs like Lynronne-3. Key evolutionary pressures include:

  • Resource competition: Bacteria (e.g., Prevotella ruminicola) produce AMPs to inhibit competitors consuming overlapping nutrients [2] [7].
  • Host immune evasion: AMPs must selectively target prokaryotic membranes (rich in phosphatidylglycerol) without harming eukaryotic cells (e.g., rumen epithelium), explaining Lynronne-3’s specificity for bacterial lipid bilayers [8].
  • Horizontal gene transfer (HGT): Fosmid libraries captured AMP genes from uncultured bacteria (KC246861.1), suggesting HGT between rumen microbes as an adaptation accelerator [2] [9].Notably, resistance induction assays revealed no susceptibility decrease in MRSA after 25 days of sub-lethal Lynronne-3 exposure, indicating evolutionary optimization for target evasion resistance—likely due to its mechanism targeting conserved membrane lipids rather than protein receptors [2] [4].

Table 3: Lynronne-3 Compared to Other Rumen-Derived AMPs

PeptideOriginNet ChargeMIC vs. MRSA (µg/mL)Membrane Interaction
Lynronne-3Uncultured bacterium+632–128Permeabilization via α-helix insertion
Lynronne-1Prevotella ruminicola 23+68–32Rapid membrane lysis (≤10 min)
Lynronne-2Uncultured bacterium+532–256Weak permeabilization; intracellular targets?
P15sRumen metagenome+432–512Moderate permeabilization
LubelisinRumen eukaryotome (protist)+38–64Cytoplasmic membrane damage

Properties

Product Name

Lynronne-3

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide

Molecular Formula

C119H187N43O25S

Molecular Weight

2652.1 g/mol

InChI

InChI=1S/C119H187N43O25S/c1-61(2)52-81(104(178)152-80(42-44-90(122)166)102(176)156-84(55-67-28-13-9-14-29-67)107(181)149-76(36-21-47-139-116(129)130)97(171)145-73(94(124)168)41-43-89(121)165)154-110(184)87(60-188)159-105(179)82(53-62(3)4)153-101(175)78(38-23-49-141-118(133)134)151-108(182)86(57-69-59-143-72-33-18-17-32-70(69)72)158-111(185)88-40-25-51-162(88)113(187)93(65(7)164)161-103(177)79(39-24-50-142-119(135)136)148-98(172)77(37-22-48-140-117(131)132)150-106(180)83(54-66-26-11-8-12-27-66)155-99(173)74(34-19-45-137-114(125)126)146-95(169)63(5)144-112(186)92(64(6)163)160-109(183)85(56-68-30-15-10-16-31-68)157-100(174)75(35-20-46-138-115(127)128)147-96(170)71(120)58-91(123)167/h8-18,26-33,59,61-65,71,73-88,92-93,143,163-164,188H,19-25,34-58,60,120H2,1-7H3,(H2,121,165)(H2,122,166)(H2,123,167)(H2,124,168)(H,144,186)(H,145,171)(H,146,169)(H,147,170)(H,148,172)(H,149,181)(H,150,180)(H,151,182)(H,152,178)(H,153,175)(H,154,184)(H,155,173)(H,156,176)(H,157,174)(H,158,185)(H,159,179)(H,160,183)(H,161,177)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)/t63-,64+,65+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-/m0/s1

InChI Key

GBZDTJFVEQMUOX-FIOGHASOSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)N)O

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